3-Chloro-2,6-difluorobenzyl alcohol
Overview
Description
3-Chloro-2,6-difluorobenzyl alcohol is a research chemical . It has a CAS Number of 252004-35-6 and a molecular weight of 178.57 . The IUPAC name for this compound is (3-chloro-2,6-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 . The molecular formula is C7H5ClF2O .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Oxidation and Mechanistic Insights
The study of benzyl alcohol derivatives' oxidation provides insights into chemical mechanisms relevant to 3-Chloro-2,6-difluorobenzyl alcohol. One investigation revealed the rate of oxidation of certain benzyl alcohols by an iron(IV)-oxo complex was significantly enhanced in the presence of scandium, indicating a change from one-step hydrogen atom transfer to stepwise electron and proton transfer mechanisms (Morimoto et al., 2012). This study sheds light on the potential reaction pathways and mechanistic behaviors of similar compounds, including this compound, in various chemical environments.
Antifouling and Antimicrobial Properties
A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, was isolated from a marine-derived fungus and shown to have effective antifouling and antimicrobial properties, suggesting potential applications for this compound in similar fields (Kwong et al., 2006).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohols and their derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation presents an eco-friendly method for the transformation of such compounds. This method offers high conversion and selectivity, indicating a potential application for the photocatalytic transformation of this compound (Higashimoto et al., 2009).
Organometallic Chemistry
In organometallic chemistry, benzyl complexes containing bidentate ligands have been synthesized and evaluated for their potential in olefin polymerization chemistry. Such studies indicate the utility of benzyl alcohol derivatives in synthesizing complex organometallic compounds, which could extend to this compound (Tsukahara et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRZAAZABAKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373908 | |
Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-35-6 | |
Record name | 3-Chloro-2,6-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252004-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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